molecular formula C7H15ClN2O B596855 trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride CAS No. 1212336-68-9

trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride

Cat. No.: B596855
CAS No.: 1212336-68-9
M. Wt: 178.66
InChI Key: CHFHYQUMEXHWPD-KGZKBUQUSA-N
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Description

trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride: is a chemical compound with the molecular formula C7H14ClNO.

Scientific Research Applications

Chemistry: In chemistry, trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride is used as a building block for the synthesis of various compounds, including peptides and other bioactive molecules .

Biology: In biological research, this compound is studied for its potential role in protein structure and function. It can be incorporated into peptide chains to investigate the effects of its unique structure on peptide folding and stability .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the synthesis of advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride typically involves the reaction of trans-2-aminocyclohexanecarboxylic acid with appropriate reagents to form the amide derivative. This process may include steps such as amide bond formation, purification, and conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFHYQUMEXHWPD-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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